2,3-Pyridinedicarboximide
Overview
Description
2,3-Pyridinedicarboximide, also known as this compound, is a useful research compound. Its molecular formula is C7H4N2O2 and its molecular weight is 148.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 405554. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Imides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s known that this compound is a derivative of pyridine, which has been associated with potential analgesic and sedative activity .
Mode of Action
It’s known that the compound can be transformed by an engineering strain containing the d-hydantoinase gene expression box . This transformation process might play a role in its mode of action.
Biochemical Pathways
It’s known that derivatives of pyridine, such as 2,3-pyridinedicarboximide, are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (nad), its reduced form nadh, its phosphate parent nadp, and the reduced form nadph . These components play crucial roles in various biochemical pathways.
Result of Action
It’s known that derivatives of pyridine, such as this compound, have potential analgesic and sedative activity . This suggests that this compound might have similar effects at the molecular and cellular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound . .
Biochemical Analysis
Biochemical Properties
It has been reported that it can be transformed into 3-carbamoyl-α-picolinic acid (α-3CP) by an engineering strain containing the D-hydantoinase gene expression box . This suggests that 2,3-Pyridinedicarboximide may interact with certain enzymes and proteins in biochemical reactions .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is suggested that it might be involved in certain pathways based on its transformation into 3-carbamoyl-α-picolinic acid (α-3CP) by an engineering strain
Properties
IUPAC Name |
pyrrolo[3,4-b]pyridine-5,7-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2/c10-6-4-2-1-3-8-5(4)7(11)9-6/h1-3H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKGTINFVOLLNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)NC2=O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40196890 | |
Record name | 2,3-Pyridinedicarboximide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40196890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4664-00-0 | |
Record name | 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4664-00-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Pyridinedicarboximide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004664000 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Pyridinedicarboximide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405554 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Pyridinedicarboximide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40196890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridine-2,3-dicarboximide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.824 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-PYRIDINECARBOXIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EL02DAU9PG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 2,3-pyridinedicarboximide?
A: this compound is an aromatic cyclic imide. Its molecular formula is C7H4N2O2, and its molecular weight is 148.12 g/mol . While specific spectroscopic data may vary depending on the N-substituent, research commonly utilizes techniques like mass spectrometry (including high-resolution, B/E, and B2/E linked-scan data) to analyze fragmentation patterns .
Q2: How is this compound synthesized?
A: Researchers have developed an improved synthesis of N-substituted 2,3-pyridinedicarboximides using microwave irradiation . This method offers two approaches:
Q3: What are the catalytic properties and applications of this compound?
A: While this compound itself may not be a catalyst, its derivatives find applications in synthesizing valuable compounds. For instance, it serves as a starting material for producing 3-carbamoyl-α-picolinic acid, a versatile building block for agrochemicals and pharmaceuticals. This transformation involves a regiospecific hydrolysis catalyzed by imidase from Arthrobacter ureafaciens O-86 in a water-organic solvent two-phase system .
Q4: Are there any known applications of this compound in herbicide development?
A: Yes, research suggests a potential pathway for utilizing this compound in developing new herbicides. Reacting this compound with 2,2-dialkyl-3-(dimethylamino)-2H-azirines forms tricyclic 1:1 adducts. These adducts, upon methanolysis, yield methyl [4, 4-dialkyl-5-(dimethylamino)-4H-imidazol-2-yl] pyridine carboxylates, structurally related to powerful herbicides . This reaction pathway presents a novel approach for synthesizing this class of herbicides.
Q5: How does the structure of this compound relate to its fragmentation patterns in mass spectrometry?
A: The fragmentation of N-substituted 2,3-pyridinedicarboximides under electron impact mass spectrometry is heavily influenced by the nature of the N-substituent . Studies categorize these compounds into three groups: N-aryl, N-alkyl, and N-functionalized alkyl derivatives. Each group exhibits distinct dominant fragmentation pathways due to the specific electronic and structural characteristics conferred by the substituent.
Q6: What analytical methods are employed to characterize and study this compound?
A6: Several analytical techniques are crucial in the study of this compound:
- Mass spectrometry (MS): Widely used for structural analysis, especially electron ionization MS for fragmentation pattern analysis . High-resolution MS, B/E, and B2/E linked-scan data provide further insights into fragmentation mechanisms.
- Nuclear Magnetic Resonance (NMR): Provides structural information, especially 1H NMR for identifying and characterizing the molecule and its metabolites .
- Infrared Spectroscopy (IR): Offers insights into functional groups present in the molecule and its metabolites .
- High-Performance Liquid Chromatography (HPLC): Utilized for the separation and quantification of this compound and its derivatives, often coupled with other detection methods like MS .
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.